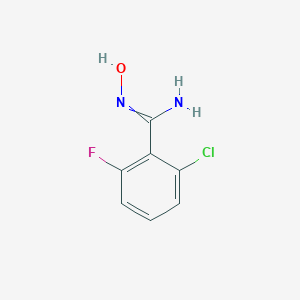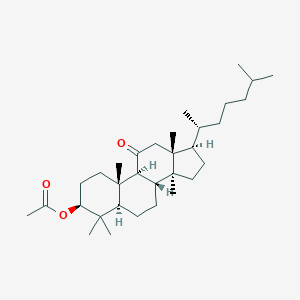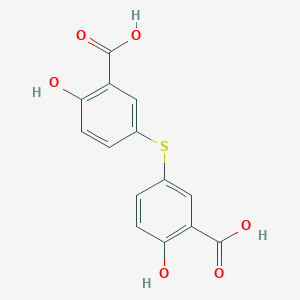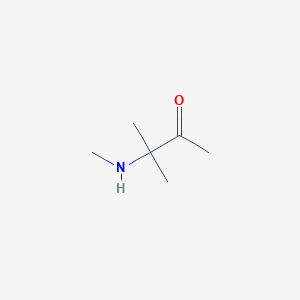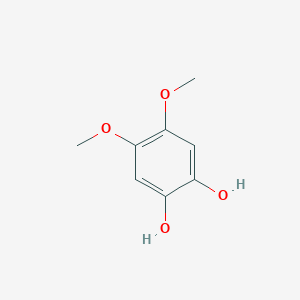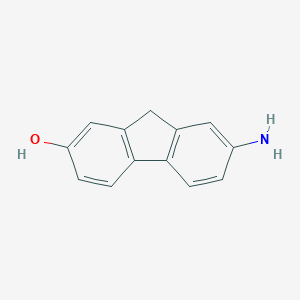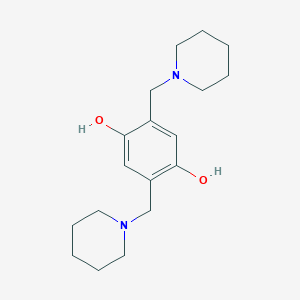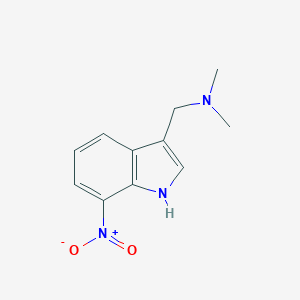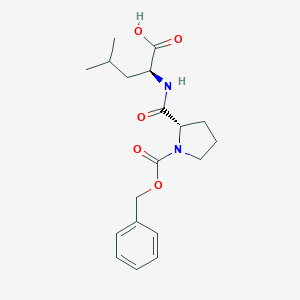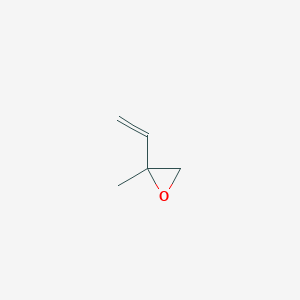![molecular formula C22H34O4 B167714 methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate CAS No. 1757-85-3](/img/structure/B167714.png)
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl acetate, also known as methyl ethanoate, is a carboxylate ester with the chemical formula CH₃COOCH₃. It is a colorless, flammable liquid with a characteristic pleasant smell reminiscent of some glues and nail polish removers. Methyl acetate is commonly used as a solvent in various industrial applications due to its low toxicity and favorable solvent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Esterification Method: : Methyl acetate is commonly synthesized by the esterification of methanol and acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to increase the reaction rate: [ \text{CH}_3\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{H}_2\text{O} ] The reaction mixture is then distilled to separate methyl acetate from water and unreacted starting materials .
-
Methanol Carbonylation: : Another industrial method involves the carbonylation of methanol in the presence of a catalyst to produce methyl acetate. This method is advantageous due to its high product purity and simple process: [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOCH}_3 ] This reaction is typically carried out under high-pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
-
Hydrolysis: : Methyl acetate can undergo hydrolysis in the presence of strong acids or bases to yield methanol and acetic acid. This reaction is particularly significant in aqueous solutions: [ \text{CH}_3\text{COOCH}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{OH} + \text{CH}_3\text{COOH} ] The reaction is first-order with respect to the ester in acidic conditions and second-order in basic conditions .
-
Transesterification: : Methyl acetate can participate in transesterification reactions with other alcohols to form different esters. This reaction is catalyzed by acids or bases: [ \text{CH}_3\text{COOCH}_3 + \text{R}\text{OH} \rightarrow \text{CH}_3\text{COOR} + \text{CH}_3\text{OH} ] where ( R ) represents an alkyl group .
Aplicaciones Científicas De Investigación
Methyl acetate has a wide range of applications in scientific research and industry:
Flavoring Agent: Methyl acetate is used as a flavoring agent in the food industry to impart a fruity flavor to various products.
Pharmaceuticals: It is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Biodegradation Studies: Methyl acetate is used in studies related to the biodegradation of organic materials due to its moderate toxicity and environmental compatibility.
Mecanismo De Acción
The mechanism of action of methyl acetate primarily involves its role as a solvent. It interacts with various solutes through dipole-dipole interactions and hydrogen bonding, facilitating the dissolution and reaction of solutes. In biological systems, methyl acetate can be metabolized to methanol and acetic acid, which are further processed by metabolic pathways .
Comparación Con Compuestos Similares
Methyl acetate is often compared with other esters such as ethyl acetate, methyl formate, and ethyl formate:
Ethyl Acetate: Similar to methyl acetate, ethyl acetate is used as a solvent but has a higher boiling point and lower solubility in water.
Methyl Formate: Methyl formate has a lower boiling point and is used as a fumigant and in the manufacture of formic acid.
Ethyl Formate: Ethyl formate is used as a flavoring agent and in the manufacture of pharmaceuticals and pesticides.
Methyl acetate stands out due to its balance of solvent properties, low toxicity, and environmental compatibility, making it a versatile compound in various applications.
Propiedades
Número CAS |
1757-85-3 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18+,21+,22-/m0/s1 |
Clave InChI |
GVEUOELTSSYBCA-NXQHOHPJSA-N |
SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C |
SMILES isomérico |
C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C |
SMILES canónico |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


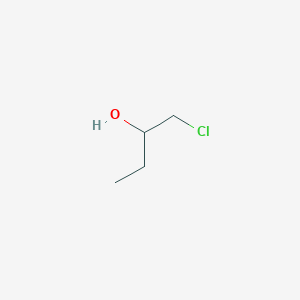

![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
